3-Amino-2-[(2-chlorophenyl)amino]benzoic acid
Description
3-Amino-2-[(2-chlorophenyl)amino]benzoic acid is a substituted benzoic acid derivative featuring an amino group at position 3 and a 2-chlorophenylamino moiety at position 2 of the aromatic ring.
The compound’s synthesis and commercial availability are noted in product catalogs, though it is currently listed as discontinued, indicating specialized or historical use . Its molecular framework combines hydrogen-bonding capabilities (via the amino and carboxylic acid groups) with hydrophobic interactions (via the chlorophenyl group), which may influence solubility and target binding.
Properties
IUPAC Name |
3-amino-2-(2-chloroanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-9-5-1-2-7-11(9)16-12-8(13(17)18)4-3-6-10(12)15/h1-7,16H,15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUDQFCNBSUBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=C2N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587533 | |
| Record name | 3-Amino-2-(2-chloroanilino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893613-01-9 | |
| Record name | 3-Amino-2-(2-chloroanilino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-(2-chlorophenylamino)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalytic Hydrogenation of Nitro Precursors
One common approach to synthesize amino-substituted benzoic acids involves catalytic hydrogenation of nitro-substituted precursors. For example, 3-nitro-2-methylbenzoic acid can be converted to 3-amino-2-methylbenzoic acid via liquid-phase catalytic hydrogenation using nickel catalysts such as 6504K nickel or Raney nickel under controlled temperature (80–125 °C) and pressure (1.0–2.0 MPa) conditions in aqueous media. The process typically involves:
- Salt formation of the nitro acid precursor.
- Hydrogenation under nickel catalysis.
- pH adjustment post-reduction to isolate the amino product with yields exceeding 90%.
This method is efficient and scalable, with the catalyst being recyclable and the reaction conditions optimized for high yield and purity.
Multi-Step Synthesis via Chlorination, Oxidation, and Ammoniation
A more elaborate synthetic route, applicable to compounds analogous to 3-amino-2-[(2-chlorophenyl)amino]benzoic acid, involves:
Chlorination of Aromatic Precursors: Starting from m-xylene, selective chlorination using chlorine gas under Lewis acid catalysis (e.g., ferric chloride, aluminum chloride) at moderate temperatures (~60 °C) produces 2-chloro-m-xylene.
Oxidation to Chlorobenzoic Acid: The chlorinated intermediate is oxidized to 3-methyl-2-chlorobenzoic acid using oxidants such as hydrogen peroxide in acetic acid solvent with catalysts like sodium acetate, cobalt or manganese salts. Reaction temperatures are maintained around 80–100 °C with controlled oxidant addition to maximize yield (~92–95%).
Ammoniation to Aminobenzoic Acid: The chlorobenzoic acid undergoes ammoniation under alkaline conditions (using ammonia gas or ammonium salts) in solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures (130–150 °C). Copper-based catalysts (cuprous chloride or copper oxide) and alkaline agents (sodium carbonate) facilitate nucleophilic substitution of the chlorine by an amino group. Reaction times range from 3 to 6 hours, with yields around 88–93%.
This route provides a clean, cost-effective, and environmentally friendly method to obtain amino-substituted chlorobenzoic acids with high purity and yield.
Comparative Data Table of Key Preparation Steps
| Step | Conditions/Details | Catalysts/Agents | Yield (%) | Notes |
|---|---|---|---|---|
| Salt Formation | pH adjusted to 7–8 in aqueous solution | Alkali (e.g., NaOH) | N/A | Prepares precursor for hydrogenation |
| Catalytic Hydrogenation | 80–125 °C, 1.0–2.0 MPa H₂ pressure, aqueous solvent | 6504K Nickel, Raney Ni | >95 | Converts nitro to amino group |
| Chlorination of m-Xylene | 60 °C, chlorine gas, Lewis acid catalyst (FeCl₃, AlCl₃) | Ferric chloride, aluminum chloride | N/A | Produces 2-chloro-m-xylene |
| Oxidation to Chlorobenzoic Acid | 80–100 °C, acetic acid solvent, slow H₂O₂ addition | Sodium acetate, cobalt/manganese salts | 92.7–95.2 | Controlled oxidation step |
| Ammoniation | 130–150 °C, DMSO solvent, ammonia gas, alkaline condition | Cuprous chloride, sodium carbonate | 88.6–93.1 | Amino substitution of chlorine |
Research Findings and Optimization Notes
Catalyst Selection: Nickel catalysts with carbon supports (6504K) show superior activity and recyclability in hydrogenation steps. Copper-based catalysts are effective for ammoniation reactions.
Solvent Effects: Pure water is preferred for hydrogenation due to solubility and environmental considerations. Acetic acid is optimal for oxidation, while DMSO is preferred for ammoniation due to its high boiling point and polarity.
Reaction Parameters: Temperature and pressure control are critical for maximizing yield and minimizing side reactions. For example, hydrogen pressure around 2.0 MPa and temperature near 125 °C optimize hydrogenation rates without catalyst degradation.
Purification: Post-reaction pH adjustment and recrystallization (e.g., from methanol) are essential to obtain high-purity final product.
Environmental and Safety Considerations: The multi-step chlorination-oxidation-ammoniation route avoids hazardous nitration and reduces wastewater treatment challenges compared to traditional nitration-hydrogenation methods.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(2-chlorophenyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The chloroanilino group can be reduced to form aniline derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzoic acid have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that compounds related to 3-amino-2-[(2-chlorophenyl)amino]benzoic acid exhibited IC50 values comparable to established chemotherapeutics like doxorubicin . The structural modifications of this compound can enhance its efficacy against various cancer cell lines, including MCF-7 and HeLa cells.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on enzymes associated with cancer progression. For example, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in treating Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that modifications can lead to improved inhibitory potency against AChE compared to standard drugs .
Antimicrobial Properties
this compound has been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit moderate antibacterial activity against Gram-positive bacteria and fungi such as Candida albicans. The transformation of the compound into various derivatives has improved its antimicrobial profile while reducing toxicity .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been documented in several studies. It has been shown to selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes. This selectivity suggests its potential use in developing anti-inflammatory medications with reduced side effects compared to non-selective COX inhibitors .
Material Science Applications
Polymer Chemistry
In material science, this compound can serve as a monomer for synthesizing polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance the material's strength and thermal stability, making it suitable for applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of 3-Amino-2-[(2-chlorophenyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The amino and chloroanilino groups play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Detailed Analysis
Electronic and Steric Effects
- Chlorophenyl vs. Fluorophenyl Substitution: The target compound’s 2-chlorophenyl group provides greater hydrophobicity and steric bulk compared to 3-amino-2-fluorobenzoic acid (). In contrast, CBA () retains the 2-chlorophenoxy group but adds an acetylated amino linker, likely improving TRPM4 binding through extended hydrophobic interactions .
Physicochemical Properties
- Melting Points and Solubility: The thiazolylhydrazone analog () has a high melting point (~220°C), indicating strong crystalline packing, whereas the target compound’s solubility may be enhanced by its free amino and carboxylic acid groups . 6X1 (), with a dichlorophenyl carbamoyl group, has a higher molecular weight (325.16 g/mol), likely reducing aqueous solubility compared to the target compound .
Biological Activity
3-Amino-2-[(2-chlorophenyl)amino]benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHClNO
- CAS Number : 893613-01-9
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is significant in neuropharmacology and the treatment of neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antibacterial agents .
- Anti-inflammatory Effects : The compound is also under investigation for its potential anti-inflammatory properties, which could have therapeutic implications in treating inflammatory diseases .
Anticholinesterase Activity
Recent studies have evaluated the anticholinesterase activity of various compounds similar to this compound. The results indicate varying degrees of inhibition against AChE, with some analogs showing IC values below 10 µM, highlighting their potential for treating cognitive disorders .
Antimicrobial Effects
Table 1 summarizes the antimicrobial activity of this compound against various pathogens:
Case Studies
- Neuroprotective Effects :
- Antimicrobial Screening :
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 3-amino-2-[(2-chlorophenyl)amino]benzoic acid, and how can reaction intermediates be characterized?
- Methodological Answer : A two-step synthesis approach is typically employed. First, introduce the 2-chlorophenylamino group via nucleophilic substitution or coupling reactions under mild acidic conditions. Second, protect the amino group during subsequent steps to avoid side reactions. For characterization, use 1H/13C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.1–7.8 ppm for chlorophenyl groups) and melting point analysis (compare with analogs: 204–215°C for similar benzoic acids ). LC-MS or elemental analysis ensures purity (>95%).
Q. How should researchers address discrepancies in reported melting points for structurally related benzoic acid derivatives?
- Methodological Answer : Melting point variations (e.g., 204–215°C for 2-amino-5-chlorobenzoic acid ) often arise from impurities or polymorphic forms. Recrystallize the compound using solvents like ethanol/water mixtures, and confirm purity via HPLC. Cross-reference with differential scanning calorimetry (DSC) to detect polymorph transitions .
Q. What solvents are optimal for dissolving this compound in kinetic studies?
- Methodological Answer : Use polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s poor aqueous solubility. For pH-dependent studies, prepare stock solutions in DMSO and dilute with buffered solutions (pH 7.4). Monitor solubility via UV-Vis spectroscopy at λ ~260–280 nm (aromatic absorption) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Perform density functional theory (DFT) calculations to model electronic effects of the chloro and amino substituents. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Compare with experimental data from palladium-catalyzed coupling reactions (e.g., styrene methoxycarbonylation ).
Q. What strategies resolve contradictory NMR data for aromatic protons in chlorophenyl-substituted benzoic acids?
- Methodological Answer : Contradictory splitting patterns (e.g., δ 7.1–7.8 ppm ) may stem from dynamic effects or solvent interactions. Acquire variable-temperature NMR to identify exchange processes. Use 2D-COSY or NOESY to assign coupling between adjacent protons. Cross-validate with X-ray crystallography if crystals are obtainable .
Q. How can reaction yields be improved for derivatives of this compound in multi-step syntheses?
- Methodological Answer : Optimize protecting groups (e.g., tert-butoxycarbonyl for amines) to minimize side reactions. Use microwave-assisted synthesis to reduce reaction times (e.g., 50°C for 1 hour ). Monitor intermediates via TLC (hexane/EtOH 1:1, Rf ~0.6 ). Employ flow chemistry for scalable production .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
